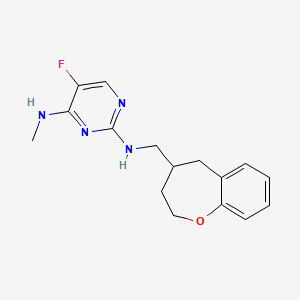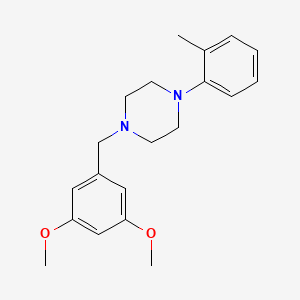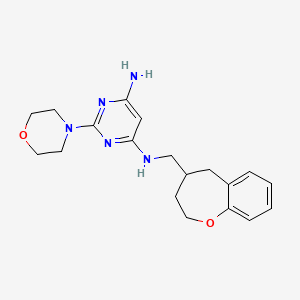![molecular formula C19H17NO2S B5648811 1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5648811.png)
1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that feature a thiazol-2-ylidene moiety, which is common in various synthetic and medicinal chemistry applications due to its heterocyclic and electron-rich nature. The presence of methoxyphenyl and acetone groups suggests potential applications in material science, organic synthesis, and possibly as intermediates in pharmaceuticals, excluding drug use and side effects as per request.
Synthesis Analysis
Although specific synthesis pathways for 1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone are not provided, compounds with similar structures are typically synthesized via condensation reactions, cyclization, and substitution reactions involving corresponding benzene derivatives and thiazol precursors in the presence of suitable catalysts and conditions (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The molecular structure of thiazol-ylidene derivatives usually involves a planar thiazole ring conjugated with phenyl groups, providing a system with delocalized electrons contributing to its chemical reactivity and potential interaction with various substrates. X-ray crystallography and spectroscopic methods, such as IR, NMR, and mass spectrometry, are commonly used for structural characterization (M. Noolvi, Patel, Kamboj, & Cameotra, 2016).
Chemical Reactions and Properties
Thiazol-ylidene compounds participate in various chemical reactions, including nucleophilic addition, cycloaddition, and electrophilic substitution, attributed to the electron-rich nature of the thiazole ring. Their chemical properties make them valuable intermediates in organic synthesis for constructing more complex molecular frameworks (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).
Physical Properties Analysis
The physical properties of thiazol-ylidene derivatives like melting points, boiling points, and solubility are influenced by the nature of substituents on the thiazole ring and the overall molecular structure. These properties are essential for determining the conditions under which these compounds can be handled, stored, and used in reactions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of thiazol-ylidene compounds, are significantly influenced by the substituents on the aromatic rings and the thiazole moiety. The presence of electron-donating or withdrawing groups can alter the electronic distribution across the molecule, affecting its stability and reactivity in organic synthesis and potential applications (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Propiedades
IUPAC Name |
(1E)-1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2-ylidene]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-14(21)12-19-20(16-6-4-3-5-7-16)18(13-23-19)15-8-10-17(22-2)11-9-15/h3-13H,1-2H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQNQSYDINVWLT-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=CS1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\N(C(=CS1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-propan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-N-(2-fluorophenyl)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5648748.png)
![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)

![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5648781.png)
![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)

![N-(3-methoxyphenyl)-3-{1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5648819.png)

![2-tert-butyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5648840.png)
![2-(ethylamino)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5648841.png)